molecular formula C20H23Cl2N3O2 B14669673 Benzoic acid, 2-[[4-[bis(2-chloropropyl)amino]-2-methylphenyl]azo]- CAS No. 40136-92-3

Benzoic acid, 2-[[4-[bis(2-chloropropyl)amino]-2-methylphenyl]azo]-

Cat. No.: B14669673
CAS No.: 40136-92-3
M. Wt: 408.3 g/mol
InChI Key: JQPLQOXRRNSXTM-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[[4-[bis(2-chloropropyl)amino]-2-methylphenyl]azo]- is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes and pigments due to their vivid colors. This particular compound is notable for its complex structure, which includes a benzoic acid moiety and a bis(2-chloropropyl)amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[[4-[bis(2-chloropropyl)amino]-2-methylphenyl]azo]- typically involves a multi-step process. One common method starts with the diazotization of 4-amino-2-methylbenzoic acid, followed by coupling with bis(2-chloropropyl)amine. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, often carried out in batch reactors. The use of catalysts and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the potential hazards associated with handling diazonium salts and chlorinated amines.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[[4-[bis(2-chloropropyl)amino]-2-methylphenyl]azo]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: The chloropropyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can replace the chlorine atoms in the chloropropyl groups.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines.

Scientific Research Applications

Benzoic acid, 2-[[4-[bis(2-chloropropyl)amino]-2-methylphenyl]azo]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying azo dye chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological activities.

    Industry: Utilized as a dye and pigment in various industrial applications, including textiles and plastics.

Mechanism of Action

The mechanism of action of benzoic acid, 2-[[4-[bis(2-chloropropyl)amino]-2-methylphenyl]azo]- involves its interaction with molecular targets and pathways. The azo group can undergo reduction to form amines, which may interact with biological molecules. The bis(2-chloropropyl)amino group can participate in alkylation reactions, potentially modifying proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-[[4-[bis(2-chloropropyl)amino]phenyl]azo]-: Similar structure but with different substitution patterns.

    Benzoic acid, 2-[[4-[bis(2-chloroethyl)amino]-2-methylphenyl]azo]-: Similar but with ethyl groups instead of propyl groups.

Uniqueness

Benzoic acid, 2-[[4-[bis(2-chloropropyl)amino]-2-methylphenyl]azo]- is unique due to its specific substitution pattern and the presence of both azo and bis(2-chloropropyl)amino groups. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

40136-92-3

Molecular Formula

C20H23Cl2N3O2

Molecular Weight

408.3 g/mol

IUPAC Name

2-[[4-[bis(2-chloropropyl)amino]-2-methylphenyl]diazenyl]benzoic acid

InChI

InChI=1S/C20H23Cl2N3O2/c1-13-10-16(25(11-14(2)21)12-15(3)22)8-9-18(13)23-24-19-7-5-4-6-17(19)20(26)27/h4-10,14-15H,11-12H2,1-3H3,(H,26,27)

InChI Key

JQPLQOXRRNSXTM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N(CC(C)Cl)CC(C)Cl)N=NC2=CC=CC=C2C(=O)O

Origin of Product

United States

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